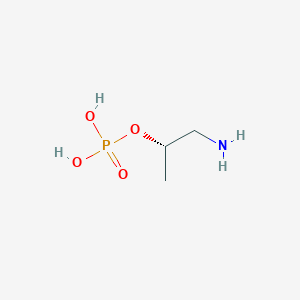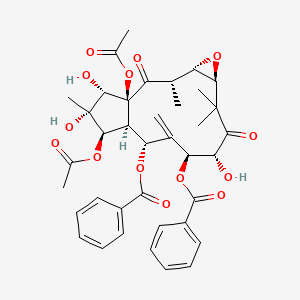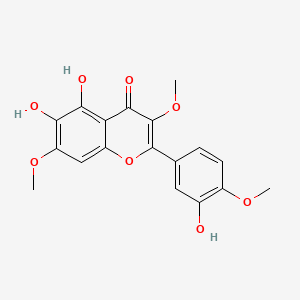
碳-14
概述
描述
Carbon C-14 is an unstable isotope of carbon created when a neutron collides with a nitrogen atom, causing capture of the neutron and release of the proton converting nitrogen to a carbon with fourteen nucleons (6 protons and 8 neutrons). Carbon-14 emits beta particles as it decays and reverts back to nitrogen.
Carbon-14 atom is a carbon atom.
科学研究应用
生态学中的放射性碳
碳-14(14C)在生态研究中发挥了重要作用,特别是在追踪碳来源和理解生态系统功能方面。由于其在地球碳库中具有不同的驻留时间和来源,它在特异性方面超越了稳定的碳同位素。生态学家利用14C进行各种目的,包括评估食物链贡献和表征陆地和水生消费者的资源利用。最近的进展使14C分析变得更加易于获取和负担得起,扩大了其在生态研究中的应用(Larsen, Yokoyama, & Fernandes, 2018)。
考古和历史研究
14C定年已经彻底改变了考古学,提供了一种对文物进行定年并了解过去全球气候条件的方法。其追踪光合作用的第一个产物并确定全球海洋循环时间表展示了其在历史和考古研究中的多功能性(Gerhart, 2019)。
海洋学和大气研究
14C在海洋学和大气研究中发挥着关键作用,特别是在理解碳循环方面。它被用于海洋和水生研究中,以收集有关地方、区域和全球碳预算的信息。其应用范围从分析河流中的溶解和颗粒有机碳到评估海洋循环模式,揭示了碳动态的重要见解(Raymond et al., 2004)。
气候变化和碳循环研究
14C是气候变化研究中的关键示踪剂,为我们提供了有关碳循环、太阳活动和地球地幔的见解。它由宇宙粒子形成并在地球系统各部分传播,使得对过去14C水平的详细重建成为可能,增进了我们对气候过程和太阳活动变化的理解(Heaton et al., 2021)。
核能和废物管理
在核能生产中,14C是一个重要的放射性核素,特别是涉及废物管理和环境影响。其长半衰期和高迁移性使其成为评估核废物的生命周期和环境后果的关键焦点,特别是来自核反应堆和发电的核废物(Yim & Caron, 2006)。
属性
CAS 编号 |
14762-75-5 |
|---|---|
分子式 |
CH4 |
分子量 |
18.035 g/mol |
IUPAC 名称 |
carbane |
InChI |
InChI=1S/CH4/h1H4/i1+2 |
InChI 键 |
VNWKTOKETHGBQD-NJFSPNSNSA-N |
手性 SMILES |
[14CH4] |
SMILES |
C |
规范 SMILES |
C |
同义词 |
14C radioisotope C-14 radioisotope Carbon-14 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

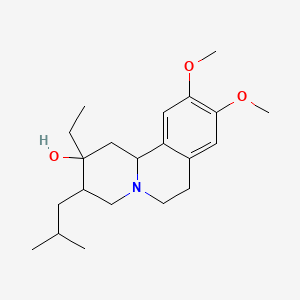


![[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl]methanesulfonate](/img/structure/B1195091.png)
![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
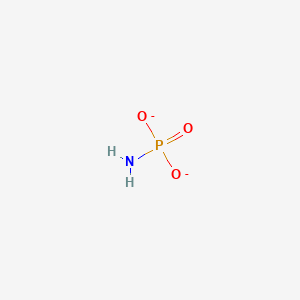

![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)

